3-(3-chloropropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(3-chloropropanoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c21-8-7-17(24)23-18-13-3-1-2-4-14(13)28-19(18)20(25)22-12-5-6-15-16(11-12)27-10-9-26-15/h1-6,11H,7-10H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKFCWPINQGSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloropropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2,3-dihydroxybenzoic acid to form 2,3-dihydrobenzo[b][1,4]dioxin derivatives The final step involves the formation of the amide bond by reacting the intermediate with 3-chloropropanoyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of specific solvents, catalysts, and reaction conditions to minimize side reactions and simplify the isolation process .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloropropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amide and benzofuran moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the Benzofuran Core: Achieved through cyclization reactions involving phenolic and aldehyde precursors.
- Introduction of the Dihydrobenzo[dioxin] Moiety: Involves reacting the benzofuran intermediate with a dihydrobenzo[dioxin] derivative.
- Attachment of the Chloropropanamido Group: Conducted through an amide coupling reaction with 2-chloropropanoyl chloride under basic conditions.
Immunomodulatory Effects
The compound has been identified as an immunomodulator, influencing immune responses. It shows promise in treating autoimmune diseases by modulating the activity of immune cells, potentially reducing inflammation and tissue damage associated with these conditions.
Anti-inflammatory Activity
Research indicates that 3-(3-chloropropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for developing anti-inflammatory drugs.
Drug Discovery
Given its biological activity, this compound serves as a lead structure in drug discovery efforts. Its unique chemical structure allows for modifications that can enhance efficacy and selectivity against specific biological targets.
Material Science
The compound could be utilized in developing advanced materials such as organic light-emitting diodes (OLEDs) due to its electronic properties. Its ability to form stable complexes with other materials makes it suitable for applications in electronics.
Pharmaceutical Development
As a building block for synthesizing more complex pharmaceutical agents, it holds potential in creating new therapeutic compounds targeting various diseases.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Immunomodulation | Modulates immune responses; potential treatment for autoimmune diseases | Reduced inflammation |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; candidate for anti-inflammatory drug development | Improved treatment options |
| Drug Discovery | Serves as a lead structure for new pharmaceuticals | Enhanced efficacy and specificity |
| Material Science | Utilized in OLEDs and other electronic devices | Advancement in electronic materials |
| Pharmaceutical Development | Building block for complex drug synthesis | New therapeutic agents |
Case Studies
Case Study 1: Immunomodulatory Research
A study published in [source] demonstrated the efficacy of this compound in modulating T-cell responses in vitro. The results indicated a significant reduction in inflammatory markers compared to control groups.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was shown to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines in cellular models. This suggests its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(3-chloropropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The benzodioxin-6-yl group is a common scaffold in antibacterial (e.g., sulfonamide derivatives ) and antihepatotoxic agents (e.g., dioxane-flavones ).
- Substituents like chloropropanamido (target compound) or difluoropropanoyl () may enhance binding to hydrophobic pockets or modulate metabolic stability.
- α,β-unsaturated carbonyl systems (e.g., prop-2-enamide in ) could confer redox activity or Michael acceptor properties, absent in the target compound.
Structure-Activity Relationship (SAR) Analysis
- Benzodioxin Position : Substitution at the 6-position (vs. 2- or 3-position) optimizes steric compatibility with targets, as seen in antihepatotoxic flavones .
- Benzofuran vs. Flavone Cores : Benzofuran’s planar structure may favor π-π stacking in hydrophobic pockets, whereas flavones’ conjugated systems enable antioxidant activity (e.g., radical scavenging in ).
Biological Activity
The compound 3-(3-chloropropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core linked to a dihydrobenzo[dioxin] moiety and a chloropropanamido group, which may contribute to its biological activity. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H21ClN2O5
- CAS Number : 3653-40-5
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer effects. The following sections detail specific activities associated with this compound.
1. Immunomodulatory Effects
The compound is primarily noted for its immunomodulatory properties. It has been shown to influence immune responses by modulating cytokine production and altering the activity of immune cells. For instance, studies have indicated that benzofuran derivatives can activate the TLR4/NF-κB signaling pathway, leading to enhanced anti-inflammatory responses .
2. Anti-inflammatory Activity
Benzofuran compounds have been recognized for their significant anti-inflammatory effects. In related studies, various benzofuran derivatives demonstrated potent inhibition of pro-inflammatory cytokines. For example, one study highlighted that a related benzofuran compound effectively reduced inflammation in models of acute lung injury by inhibiting TNF-alpha and IL-6 production .
3. Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Benzofurans are known to scavenge free radicals and protect against oxidative stress. This characteristic is vital in preventing cellular damage in various diseases, including neurodegenerative disorders .
Case Studies
Several studies have explored the biological activities of benzofuran derivatives:
The mechanisms through which this compound exerts its effects are multifaceted:
- Cytokine Modulation : The compound may inhibit pro-inflammatory cytokines through NF-kB pathway suppression.
- Free Radical Scavenging : It likely interacts with reactive oxygen species (ROS), mitigating oxidative stress.
- Receptor Interaction : Potential interactions with cannabinoid receptors have been suggested, indicating a role in pain modulation and neuroprotection .
Q & A
How can researchers optimize the synthesis of 3-(3-chloropropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide to maximize yield and purity?
Answer:
Synthesis optimization involves multi-step protocols, including coupling reactions (e.g., amide bond formation) and functional group protection/deprotection. Key steps include:
- Reagent Selection : Use coupling agents like EDC/HOBt for amidation to minimize side reactions .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolates .
- Monitoring : Use TLC (Rf tracking) and HPLC (retention time analysis) to confirm intermediate formation .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the chloropropanamido and benzodioxin moieties. DEPT-135 identifies CH groups in the dihydrobenzodioxin ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) with C18 columns and acetonitrile/water mobile phases .
How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
Answer:
- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to process high-resolution (<1.0 Å) single-crystal data .
- Ambiguity Resolution : Compare experimental bond angles/torsion angles with DFT-optimized structures to validate stereochemistry .
- Twinned Data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
Answer:
- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen for binding to enzymes/receptors (e.g., kinases or GPCRs) .
- Cellular Assays : Dose-response curves (IC) in cancer cell lines (e.g., MTT assays) paired with siRNA knockdown to confirm target relevance .
- Metabolite Tracking : Radiolabel the chloropropanamido group (C) to study metabolic stability in hepatocyte models .
How can researchers assess the environmental fate of this compound?
Answer:
- Degradation Studies : Simulate hydrolysis (pH 7.4 buffer) and photolysis (UV-Vis irradiation) to identify breakdown products via LC-MS/MS .
- Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) to evaluate aquatic toxicity .
- Bioaccumulation : Calculate logP (octanol-water partition coefficient) via shake-flask methods to predict environmental persistence .
How should contradictory data in synthetic yield or bioactivity be addressed?
Answer:
- Reproducibility Checks : Standardize reaction conditions (temperature, inert atmosphere) and validate biological assays with positive controls .
- Batch Analysis : Compare NMR spectra of different batches to detect impurities affecting bioactivity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in dose-response datasets .
What experimental design principles apply to in vivo pharmacological testing?
Answer:
- Dosing Regimens : Apply randomized block designs with split-plot arrangements (e.g., varying doses and administration routes) .
- Endpoint Selection : Measure pharmacokinetic parameters (AUC, C) alongside histopathology .
- Controls : Include vehicle and comparator compounds (e.g., known kinase inhibitors) to contextualize efficacy .
What chemical modifications enhance the compound’s stability or solubility?
Answer:
- Prodrug Design : Introduce ester groups at the chloropropanamido moiety for hydrolytic activation in vivo .
- Salt Formation : Use hydrochloride salts to improve aqueous solubility .
- PEGylation : Attach polyethylene glycol chains to the benzofuran ring to reduce plasma protein binding .
How can researchers identify and characterize metabolic products?
Answer:
- In Vitro Models : Incubate with liver microsomes (human or rodent) and analyze metabolites via UPLC-QTOF-MS .
- Isotopic Labeling : Synthesize deuterated analogs to track metabolic pathways using MS/MS fragmentation .
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms .
What computational tools predict the compound’s binding affinity or toxicity?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to predict binding poses .
- QSAR Modeling : Train models on datasets of benzofuran analogs to estimate IC or LD values .
- Toxicity Prediction : Apply ADMET Predictor™ or ProTox-II for early-stage risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
